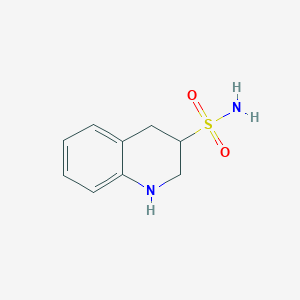

5-fluoro-3-methoxy-1H-indole

Vue d'ensemble

Description

“5-fluoro-3-methoxy-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many important synthetic drug molecules, which binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

Synthesis Analysis

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Molecular Structure Analysis

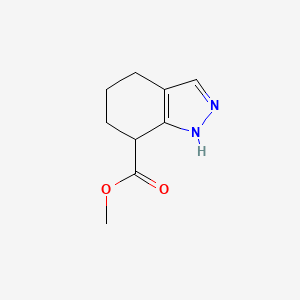

The molecular structure of “5-fluoro-3-methoxy-1H-indole” can be represented by the formula: C8H6FN . It has a molecular weight of 135.1383 .

Chemical Reactions Analysis

Indole derivatives, including “5-fluoro-3-methoxy-1H-indole”, have been prepared and reported as antiviral agents . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Applications De Recherche Scientifique

Antiviral Activity

5-Fluoro-3-methoxy-1H-indole derivatives have been synthesized and reported to exhibit significant antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potency as antiviral agents . This suggests that these compounds could be further explored for the development of new antiviral drugs, especially in the face of emerging viral pathogens.

Anti-HIV Properties

Indole derivatives, including those with a 5-fluoro-3-methoxy-1H-indole structure, have been investigated for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have highlighted the promise of these compounds in HIV-1 treatment strategies . The ability to inhibit the replication of HIV not only aids in treatment but also offers a pathway for the development of preventive measures.

Anticancer Applications

The indole nucleus is a prevalent feature in many compounds with anticancer activity. 5-Fluoro-3-methoxy-1H-indole derivatives are part of this group and have attracted attention for their potential to treat various cancer cells . Their role in cell biology and the treatment of disorders in the human body makes them valuable candidates for further research in oncology.

Antimicrobial Effects

Indole derivatives are known for their broad-spectrum biological activities, including antimicrobial effects. The structural features of 5-fluoro-3-methoxy-1H-indole make it a suitable candidate for the synthesis of compounds with potential applications in combating microbial infections . This is particularly relevant in the era of antibiotic resistance, where new antimicrobial agents are urgently needed.

Anti-inflammatory and Analgesic Activities

Compounds containing the indole moiety have been evaluated for their in vivo anti-inflammatory and analgesic activities . The incorporation of the 5-fluoro-3-methoxy-1H-indole structure into medicinal compounds could enhance their effectiveness in treating inflammatory conditions and managing pain, which are common symptoms in a variety of diseases.

Antidiabetic Potential

Indole derivatives have also been associated with antidiabetic activity. The modification of the indole nucleus, as seen in 5-fluoro-3-methoxy-1H-indole derivatives, could lead to the development of new therapeutic agents for diabetes management . Given the global rise in diabetes prevalence, such research holds significant promise for public health.

Mécanisme D'action

Target of Action

5-Fluoro-3-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been reported to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they are likely to have favorable adme properties that contribute to their bioavailability .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound likely induces changes at the molecular and cellular levels that contribute to its biological effects .

Propriétés

IUPAC Name |

5-fluoro-3-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRJASFKWSLXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-3-methoxy-1H-indole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)